molecular formula C9H6N2O2 B1406082 2,6-Naphthyridine-1-carboxylic acid CAS No. 1206974-52-8

2,6-Naphthyridine-1-carboxylic acid

Cat. No. B1406082
CAS RN: 1206974-52-8
M. Wt: 174.16 g/mol
InChI Key: KDICSYPNPIHTNF-UHFFFAOYSA-N
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Description

2,6-Naphthyridine-1-carboxylic acid is a heterocyclic compound . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .


Synthesis Analysis

A new route was evaluated for the synthesis of 2-oxo quinoline-4-carboxylic acid from 2-oxo 4-methyl quinoline, which could be a potential precursor for the synthesis of 5-hydroxybenzo [c] [2, 6] naphthyridine 1, 4-dione, and its derivatives . The conversion of 2-oxo-4-methylquinoline to 2-oxo-quinoline-4-carboxylic acid can be done smoothly .


Molecular Structure Analysis

The molecular formula of the compound is C10H7NO3 .


Chemical Reactions Analysis

The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .


Physical And Chemical Properties Analysis

Carboxylic acids, like 2,6-Naphthyridine-1-carboxylic acid, exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass .

Scientific Research Applications

Antibacterial Properties

Research shows that derivatives of 2,6-naphthyridine-1-carboxylic acid have been studied for their potential as antibacterial agents. For instance, 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including derivatives like enoxacin, exhibit broad and potent antibacterial activity, highlighting their significance in the development of new antibacterial agents (Matsumoto et al., 1984).

Spectroscopic Properties

Studies on novel polyfunctionally substituted 2,6-naphthyridines have been conducted, exploring their potential pharmacological activities. These compounds, synthesized from 3,4-pyridinedicarboxylic acid derivatives, show interesting spectroscopic properties, supporting their enol-lactam structure in different states (Perillo, Kremenchuzky, & Blanco, 2009).

Antisecretory Properties

2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives have been synthesized and found to possess potent gastric antisecretory properties in the pyloric-ligated rat model. Compounds like 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester demonstrated significant acid output reduction in rats, indicating their potential use in addressing gastric secretions (Santilli, Scotese, Bauer, & Bell, 1987).

Antitumor Properties

The search for antitumor agents led to the discovery that 1,8-naphthyridine-3-carboxylic acid derivatives, especially the 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showed moderate cytotoxic activity. Modifications to the N-1 and C-7 positions, as well as the core ring structure, have been explored to enhance their efficacy against various tumor cell lines (Tomita et al., 2002).

Luminescent Properties

Europium(III) complexes based on carboxyl-functionalized 1,5-naphthyridine derivatives such as 8-hydroxy-1,5-naphthyridine-2-carboxylic acid have been designed and synthesized. These complexes exhibit strong luminescence in aqueous solution and unique UV-light stability, making them interesting for potential applications in bioimaging and as pH probes (Wei et al., 2016).

Antimicrobial Activity

Novel 1,8-naphthyridine-3-carboxylic acid derivatives have been synthesized and tested for their antimicrobial activity. Some of these compounds demonstrated broad-spectrum activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Gurjar, Pal, Mazumder, & Mazumder, 2020).

Safety and Hazards

The safety data sheet for 2,6-Naphthyridine-1-carboxylic acid indicates that it causes skin irritation and serious eye irritation. It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects the importance of 1,6-naphthyridines in the synthetic as well as medicinal chemistry fields . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes .

properties

IUPAC Name

2,6-naphthyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-7-2-3-10-5-6(7)1-4-11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDICSYPNPIHTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Naphthyridine-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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